molecular formula C25H26ClNO9 B13817546 Naphthol AS-LC beta-D-galactoside

Naphthol AS-LC beta-D-galactoside

Cat. No.: B13817546
M. Wt: 519.9 g/mol
InChI Key: UJPWFVGXQNDAFV-LEKAPFLCSA-N
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Description

Naphthol AS-LC beta-D-galactoside is a synthetic chromogenic substrate widely used to detect beta-D-galactosidase activity in histochemical and biochemical assays. Its structure comprises a naphthol AS-LC moiety linked to beta-D-galactose via a glycosidic bond. Upon enzymatic hydrolysis by beta-D-galactosidase, the galactose group is cleaved, releasing the insoluble naphthol AS-LC derivative, which forms a visible precipitate upon coupling with diazonium salts.

Properties

Molecular Formula

C25H26ClNO9

Molecular Weight

519.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32)/t20-,21+,22+,23-,25-/m1/s1

InChI Key

UJPWFVGXQNDAFV-LEKAPFLCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategy

The synthesis of Naphthol AS-LC beta-D-galactoside involves the coupling of a naphthol moiety with a beta-D-galactose sugar unit. This glycosylation is typically achieved by reacting 2-naphthol derivatives with beta-D-galactose or its activated derivatives under catalyzed conditions to promote selective formation of the beta-glycosidic bond. The process requires precise control of temperature, solvent environment, and catalysts to optimize yield and purity.

Industrial Preparation Methodology

A patented industrial preparation method (CN105461583B) outlines a green, high-yield, and simplified process involving amidation and purification steps:

Step Description Reagents and Conditions Yield (%)
1 Dissolution and amidation reaction 1 part 2-hydroxy-3-naphthoic acid dissolved in 1.1 parts water-immiscible solvent (e.g., toluene), reacted with 1.15 parts 2,5-dimethoxy-4-chloroaniline at 85°C for 5 hours with stirring 89
2 Rectification and refinement of crude product Distillation and purification of crude product 94
3 Steam washing and drying Refined product treated in a separate dryer with steam to remove soluble impurities, followed by heating in a jacketed dryer 92

This method effectively removes water produced during the amidation reaction, shifting equilibrium toward product formation and enhancing yield. The use of a separate reaction kettle and dryer allows for efficient purification and drying, resulting in a high-purity final product suitable for research and diagnostic use.

Laboratory-Scale Synthetic Routes

Laboratory syntheses typically follow similar glycosylation principles:

  • Reactants: 2-naphthol or its derivatives and beta-D-galactose.
  • Catalysts: Acid catalysts or enzyme mimetics to promote glycosidic bond formation.
  • Solvents: Polar aprotic solvents or biphasic systems to facilitate selective reaction.
  • Temperature: Controlled heating around 80–90°C to optimize reaction kinetics without degrading sensitive groups.
  • Purification: Chromatographic techniques or recrystallization to isolate the glycoside.

The reaction mechanism involves nucleophilic attack of the naphthol hydroxyl group on the activated sugar moiety, forming the beta-D-galactosidic linkage. The process requires strict pH and moisture control to prevent hydrolysis or side reactions.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Temperature 85°C (industrial); 80–90°C (lab) Higher temperatures increase reaction rate but risk decomposition
Solvent Toluene, chlorobenzene (water-immiscible) Facilitates phase separation and water removal, driving reaction forward
Reaction Time 5 hours (industrial) Sufficient for completion without excessive side reactions
Catalyst Acidic catalysts or amidation promoters Enhances glycosidic bond formation efficiency
Water Removal Continuous removal via steam distillation or drying Shifts equilibrium, improves yield and purity

These optimized parameters ensure high conversion rates and product quality, with yields reported between 89% and 94% for intermediate steps and final product yields around 92% after purification.

Comparative Summary Table of Preparation Methods

Aspect Industrial Method (Patent CN105461583B) Laboratory Method (Literature)
Starting Materials 2-hydroxy-3-naphthoic acid, 2,5-dimethoxy-4-chloroaniline 2-naphthol, beta-D-galactose
Solvent Toluene, chlorobenzene Polar aprotic solvents or biphasic systems
Reaction Type Amidation followed by glycosylation Direct glycosylation
Temperature 85°C 80–90°C
Reaction Time 5 hours Variable (typically several hours)
Purification Rectification, steam washing, drying Chromatography, recrystallization
Yield 89–94% intermediate; 92% final Variable, generally lower on lab scale
Scale Industrial batch reactors Small-scale lab reactors

Research Findings and Analytical Data

  • The amidation step in industrial synthesis effectively removes water, shifting reaction equilibrium and increasing yield.
  • Steam washing in the drying step dissolves soluble impurities, enhancing product purity.
  • Controlled reaction conditions prevent degradation of sensitive functional groups such as the glycosidic bond and methoxy substituents.
  • Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the structural integrity and purity of the final product.
  • The final compound exhibits high specificity as a substrate for galactosidase enzymes, validating the preparation method’s effectiveness for producing biochemically active material.

Comparison with Similar Compounds

Key Physical and Chemical Properties (from ):

Property Value
Molecular Formula C₂₅H₂₆ClNO₉
Molecular Weight 519.93 g/mol
Density 1.487 g/cm³
Boiling Point 703.9°C at 760 mmHg
LogP (Partition Coeff.) 2.01
Applications Histochemistry, enzyme assays

The compound’s high molecular weight and aromatic structure make it ideal for localized enzymatic activity detection in tissues, as the precipitated product remains at the reaction site .

Comparison with Structurally Similar Beta-D-Galactosides

Beta-D-galactosides are critical substrates for studying beta-galactosidase kinetics, cellular transport, and disease mechanisms. Below is a detailed comparison of Naphthol AS-LC beta-D-galactoside with four analogous compounds:

p-Nitrophenyl Beta-D-Galactoside

  • Structure : A simple aryl galactoside with a nitrophenyl group.
  • Molecular Weight : ~301.25 g/mol (estimated).
  • Applications :
    • Kinetic assays in solution (e.g., rat tissue studies ).
    • Transport mechanism studies in yeast (e.g., ATP-dependent H+-symport in Kluyveromyces marxianus ).
  • Detection: Yellow p-nitrophenol release, measurable at 405 nm.
  • Key Findings :
    • Hydrolysis rates in rat tissues are consistent across substrates, suggesting broad enzyme compatibility .
    • Transport in yeast is regulated by ATP levels, highlighting its utility in membrane physiology research .

4-Methylumbelliferyl Beta-D-Galactoside

  • Structure : Fluorescent substrate with a umbelliferone group.
  • Applications :
    • High-sensitivity fluorescence-based assays (ex/em: 365/445 nm).
    • Characterization of enzyme variants (e.g., I-cell disease beta-galactosidase ).
  • Key Findings: I-cell disease beta-galactosidase exhibits 10–12-fold lower Vmax but similar Km values compared to the normal enzyme, indicating preserved substrate affinity but reduced catalytic efficiency .

Phenyl Beta-D-Galactoside

  • Structure : Basic aryl galactoside with a phenyl group.
  • Applications :
    • Foundational substrate for early enzyme specificity studies .
  • Detection : Less sensitive than nitrophenyl or umbelliferyl derivatives.

GM1 Ganglioside

  • Structure : Natural glycolipid substrate with a complex oligosaccharide chain.
  • Applications :
    • Studying lysosomal storage disorders (e.g., GM1 gangliosidosis).
  • Key Findings :
    • I-cell disease beta-galactosidase hydrolyzes GM1 ganglioside with the same Km as 4-methylumbelliferyl-beta-D-galactoside but significantly lower Vmax.

Critical Research Findings and Distinctions

  • Enzyme Specificity : While p-nitrophenyl and 4-methylumbelliferyl derivatives are hydrolyzed efficiently in solution, this compound’s bulkier structure makes it preferable for in situ applications, such as tissue staining .
  • Disease Diagnostics: 4-Methylumbelliferyl beta-D-galactoside is pivotal in identifying enzyme deficiencies (e.g., I-cell disease), whereas Naphthol AS-LC aids in visualizing pathological enzyme activity distribution .
  • Transport Studies : p-Nitrophenyl beta-D-galactoside’s smaller size allows it to probe ATP-dependent symport mechanisms in yeast, a role unsuitable for Naphthol AS-LC due to permeability constraints .

Biological Activity

Naphthol AS-LC beta-D-galactoside is a synthetic compound widely used in biochemical and histochemical research, primarily as a substrate for the enzyme galactosidase. Its unique properties make it valuable in various applications, including enzymatic assays and diagnostic tests. This article explores the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound is derived from the glycosylation of 2-naphthol with beta-D-galactose. The compound's structure facilitates hydrolysis by galactosidase enzymes, which cleave the glycosidic bond, releasing the naphthol moiety. This process produces a colored product that can be visually detected, making it useful for histochemical staining techniques to visualize galactosidase activity in tissues.

Applications in Research

This compound has several significant applications across various fields:

  • Biochemistry : It serves as a substrate in enzymatic assays to study the activity of galactosidases.
  • Histochemistry : Employed in staining techniques to visualize galactosidase activity in biological tissues.
  • Medicine : Investigated for its potential use in diagnostic assays for detecting galactosidase-related disorders.
  • Industry : Utilized in producing dyes and pigments due to its chromogenic properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameSugar MoietyApplication
This compoundBeta-D-galactoseGalactosidase substrate, histochemical staining
Naphthol AS-BI beta-D-glucuronideBeta-D-glucuronideGlucuronidase substrate
Naphthol AS-MX beta-D-glucosideBeta-D-glucosideSimilar applications in enzymatic assays

This compound is particularly valued for its specificity towards galactosidase enzymes, distinguishing it from other naphthol derivatives.

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound as a substrate for detecting galactosidase activity:

  • Histochemical Staining : In a study involving tissue samples, this compound was used to visualize galactosidase activity. The resulting colorimetric change facilitated the identification of tissues expressing this enzyme, demonstrating its utility in pathological studies.
  • Enzymatic Assays : A comparative evaluation of various substrates for detecting beta-galactosidase revealed that this compound exhibited high sensitivity and specificity, outperforming other substrates like X-Gal and CHE-Gal in certain bacterial strains .
  • Diagnostic Applications : Research has indicated the potential of using this compound in clinical diagnostics to identify disorders related to galactosidase deficiency, such as GM1 gangliosidosis and Morquio syndrome. The ability to visualize enzyme activity directly correlates with disease presence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Naphthol AS-LC beta-D-galactoside, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves glycosylation of naphthol derivatives with activated galactose donors. Critical parameters include:

  • Catalysts : Enzymatic methods using glycosidases (e.g., β-galactosidase) under mild pH (6.5–7.5) and temperature (37–45°C) conditions .

  • Purification : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients (10–40% acetonitrile over 20 min) to isolate the product .

  • Yield Optimization : Pre-activation of the galactose donor with trichloroacetimidate improves coupling efficiency (yields ~65–75%) .

    ParameterOptimal RangeImpact on Yield
    pH6.5–7.5±15% variability
    Temperature37–45°C±10% variability
    SolventAcetonitrile/waterCritical for purity

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution ESI-MS (m/z 519.130 [M+H]⁺) confirms molecular weight (C₂₅H₂₆ClNO₉) .
  • NMR : ¹H NMR (DMSO-d6) shows distinct signals: δ 7.8–8.2 ppm (naphthol aromatic protons), δ 4.5–5.5 ppm (anomeric proton of β-D-galactoside) .
  • HPLC : Retention time of 12.3 min under conditions described in .

Q. How is this compound applied in enzyme activity assays?

  • Methodological Answer :

  • Fluorogenic Substrate : Hydrolyzed by β-galactosidase to release fluorescent naphthol derivatives. Use 0.1–1.0 mM substrate in Tris-HCl buffer (pH 7.4) with 1 mM Mg²⁺ to stabilize enzyme activity .
  • Kinetic Assays : Monitor fluorescence (ex: 365 nm, em: 450 nm) over 30 min. Calculate Vₘₐₓ and Kₘ using Michaelis-Menten plots .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic hydrolysis rates for this compound?

  • Methodological Answer : Contradictions often arise from:

  • Enzyme Source : Commercial β-galactosidases vary in purity (e.g., Sigma-Aldrich vs. recombinant forms) .
  • Assay Conditions : Ionic strength (e.g., 10× PBS vs. Tris buffer) alters enzyme kinetics. Standardize buffer composition and pre-incubation times .
  • Data Normalization : Include internal controls (e.g., 2-naphthol standards) to correct for fluorescence quenching by serum proteins in biological samples .

Q. What strategies optimize the detection limits of this compound in histochemical staining?

  • Methodological Answer :

  • Quenching Reduction : Add 1% BSA or 5 mM DTT to block non-specific binding in tissue sections .
  • Signal Amplification : Use streptavidin-biotin systems with horseradish peroxidase (HRP) conjugates. Limit substrate incubation to 10–15 min to prevent overdevelopment .
  • Validation : Compare with alternative substrates (e.g., X-Gal) to confirm specificity .

Q. How does the logP value (2.01) of this compound influence its cellular uptake in live-cell imaging?

  • Methodological Answer :

  • Membrane Permeability : The moderate logP value suggests passive diffusion into cells. For enhanced uptake, use lipid-based carriers (e.g., liposomes) or modify the naphthol group with PEG chains .
  • Intracellular Localization : Co-stain with organelle-specific dyes (e.g., LysoTracker) to verify lysosomal accumulation due to pH-dependent hydrolysis .

Data Contradiction Analysis

Q. Why do studies report varying stability profiles for this compound under storage?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the β-galactosidic bond accelerates at pH < 6.0 or >8.0. Store lyophilized powder at -20°C in desiccated conditions; reconstituted solutions are stable for 48 h at 4°C .
  • Contamination Risks : Trace β-galactosidase in serum samples (e.g., human serum) can hydrolyze the substrate during storage. Add 0.02% sodium azide to inhibit microbial growth .

Cross-Disciplinary Applications

Q. How can this compound be integrated into biosensor development for real-time enzyme monitoring?

  • Methodological Answer :

  • Electrochemical Sensors : Immobilize the substrate on gold electrodes (e.g., TFGAs) with MUA/MCH self-assembled monolayers. Measure current changes during hydrolysis using cyclic voltammetry .
  • Microfluidics : Use PDMS chips with integrated fluorescence detectors for high-throughput screening of β-galactosidase inhibitors .

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